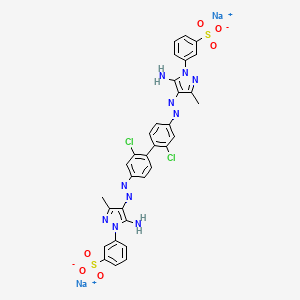
1,5-Bis(hydroxymethyl)biguanide monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Bis(hydroxymethyl)biguanide monohydrochloride typically involves the reaction of biguanide with formaldehyde under acidic conditions. The reaction is carried out in the presence of hydrochloric acid, which acts as a catalyst and provides the chloride ion for the final product .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves continuous monitoring of temperature, pH, and reactant concentrations to achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions
1,5-Bis(hydroxymethyl)biguanide monohydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form primary amines.
Substitution: The hydroxymethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted biguanides with different functional groups.
Wissenschaftliche Forschungsanwendungen
1,5-Bis(hydroxymethyl)biguanide monohydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis of other compounds.
Biology: Employed in studies related to antimicrobial activity and as a disinfectant.
Medicine: Investigated for its potential use in pharmaceuticals, particularly for its antimicrobial properties.
Industry: Utilized in the formulation of disinfectants and antiseptics.
Wirkmechanismus
The antimicrobial activity of 1,5-Bis(hydroxymethyl)biguanide monohydrochloride is primarily due to its ability to disrupt the cell membranes of microorganisms. The compound interacts with the phospholipid bilayer, leading to increased permeability and eventual cell lysis. This mechanism is effective against a broad spectrum of bacteria and fungi .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,5-Bis(4-chlorophenyl)biguanide monohydrochloride: Known for its antimicrobial properties and used in similar applications.
1,5-Bis(1-methylethyl)biguanide monohydrochloride: Another compound with antimicrobial activity, used in pharmaceuticals.
Uniqueness
1,5-Bis(hydroxymethyl)biguanide monohydrochloride is unique due to its specific structure, which provides a balance of hydrophilic and hydrophobic properties. This balance enhances its ability to interact with microbial cell membranes, making it a potent antimicrobial agent .
Eigenschaften
| 68134-03-2 | |
Molekularformel |
C4H12ClN5O2 |
Molekulargewicht |
197.62 g/mol |
IUPAC-Name |
2-(hydroxymethyl)-1-[(E)-N'-(hydroxymethyl)carbamimidoyl]guanidine;hydrochloride |
InChI |
InChI=1S/C4H11N5O2.ClH/c5-3(7-1-10)9-4(6)8-2-11;/h10-11H,1-2H2,(H5,5,6,7,8,9);1H |
InChI-Schlüssel |
ZTVKYWJVZQMUMZ-UHFFFAOYSA-N |
Isomerische SMILES |
C(O)/N=C(/N/C(=N/CO)/N)\N.Cl |
Kanonische SMILES |
C(N=C(N)NC(=NCO)N)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Hexabutyl 2,2',2''-[(butylstannylidyne)tris(thio)]trisuccinate](/img/structure/B13779688.png)
![4-[(4-Methylidenecyclohexyl)methoxy]-4-oxobutanoic acid](/img/structure/B13779690.png)


